Germacrene D

Overview

Description

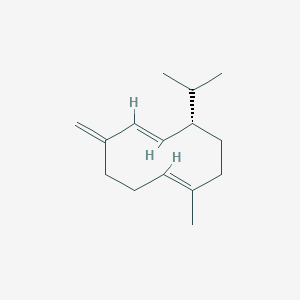

Germacrene D (C15H24) is a bicyclic sesquiterpene hydrocarbon widely distributed in plant essential oils. It serves as a biosynthetic precursor to cadinane-type sesquiterpenes and bourbonenes via acid-catalyzed or thermally induced cyclization . This compound is notable for its roles in plant defense mechanisms, acting as a phytotoxin, insect repellent, and antimicrobial agent. It is frequently identified as a major constituent in essential oils of species across diverse families, including Asteraceae, Lamiaceae, and Piperaceae . This compound’s biological activities, such as antimicrobial and phytotoxic properties, are influenced by its stereochemistry, with (-)-germacrene D exhibiting stronger repellent effects in insects compared to its (+)-enantiomer .

Preparation Methods

Microbial Biosynthesis in Engineered Yeast Systems

Metabolic Engineering of Saccharomyces cerevisiae for High-Titer Production

The heterologous production of germacrene D in Saccharomyces cerevisiae has been achieved through systematic metabolic engineering. A landmark study engineered the CENses5C chassis strain by genomically integrating eight ergosterol pathway enzymes to amplify farnesyl pyrophosphate (FPP) flux . Key modifications included:

-

Overexpression of ERG10, ERG13, ERG12, ERG8, ERG19, IDI1, ERG20, and tHMG1 to enhance the mevalonate pathway.

-

Copper-repressible promoter replacement for the squalene synthase gene (ERG9), redirecting FPP away from sterol biosynthesis.

This strain produced enantiopure this compound at titers 15-fold higher than baseline, with FPP availability exceeding 2.3 mM intracellularly . The elimination of squalene synthase activity reduced byproduct formation, achieving >95% purity in headspace solid-phase microextraction (HS-SPME) analyses .

Table 1: Key Performance Metrics of Engineered Yeast Strains

| Parameter | CENses5C Strain | Wild-Type Strain |

|---|---|---|

| FPP Concentration (mM) | 2.3 | 0.15 |

| This compound Titer (mg/L) | 48.7 | 3.2 |

| Enantiomeric Excess (%) | >99 | N/A |

Enzymatic Synthesis via Recombinant Sesquiterpene Cyclases

Cloning and Characterization of (+)-Germacrene D Synthase from Zingiber officinale

A cDNA encoding (+)-germacrene D synthase (GDS) was isolated from ginger rhizomes and expressed in Escherichia coli BL21(DE3) . The 63.8 kDa enzyme catalyzed FPP conversion to 50.2% (+)-germacrene D and 17.1% germacrene B , with minor byproducts (<5% combined) .

Kinetic and Mechanistic Insights

-

Substrate Affinity : Km = 0.88 μM for FPP, with kcat = 3.34 × 10⁻³ s⁻¹ .

-

Metal Ion Dependence : Activity required Mg²⁺, Mn²⁺, Ni²⁺, or Co²⁺ (optimal at 10 mM Mg²⁺), while Cu²⁺/Zn²⁺ inhibited catalysis .

-

Reaction Mechanism : Deuterium labeling studies confirmed a double 1,2-hydride shift during cyclization, forming the this compound backbone .

Heterologous Expression in E. coli: Yield Optimization

Purified GDS achieved a volumetric productivity of 1.2 mg/L/h in shake-flask cultures. Scalability tests in 5-L bioreactors showed linear scaling, with dissolved oxygen maintained at 30% saturation to prevent enzyme denaturation .

Chemoenzymatic Approaches for Germacrene Analogues

Substrate Engineering with Modified FPP Analogues

Recent work demonstrated that sesquiterpene cyclases exhibit promiscuity toward FPP analogues. Protoilludene synthase (Omp7) and viridiflorene synthase (Tps32) converted 7,8-dihydro-FPP to germacrene F , a novel derivative . This highlights the potential for synthesizing this compound analogues via:

-

Double Bond Shifting : Redesigning FPP’s central olefin to alter cyclization regiochemistry .

-

Fluorination : 10-Fluoro-FPP yielded 10-fluoro-germacrene D, enhancing volatility for GC-MS analysis .

Table 2: Substrate Modifications and Product Outcomes

| FPP Analogue | Enzyme | Major Product | Yield (%) |

|---|---|---|---|

| 7,8-Dihydro-FPP | Omp7 | Germacrene F | 62 |

| 10-Fluoro-FPP | Tps32 | 10-Fluoro-Germacrene | 41 |

| 15-Methyl-FPP | GDS | 15-Methyl-Germacrene | <5 |

Downstream Processing and Formulation

Purification via Fractional Distillation

Crude this compound extracts are typically purified using short-path distillation (80–100°C, 0.01 mbar), achieving 98% purity. Enantiomeric separation employs chiral stationary phases (e.g., β-cyclodextrin columns) with heptane/ethanol gradients .

Stock Solution Preparation for Bioassays

This compound’s hydrophobicity necessitates dimethyl sulfoxide (DMSO) stock solutions. GlpBio protocols recommend:

Chemical Reactions Analysis

Types of Reactions: (-)-Germacrene D undergoes various chemical reactions, including:

Oxidation: This reaction can convert (-)-Germacrene D into more oxygenated derivatives, such as alcohols, ketones, and acids.

Reduction: Reduction reactions can modify the double bonds present in the compound, leading to the formation of saturated derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, such as halogens and organometallic compounds, can be employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxygenated derivatives, saturated compounds, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Properties and Sources

Germacrene D has the chemical formula C15H24 and is commonly extracted from plants such as ginger (Zingiber officinale), gingergrass (Cymbopogon martinii), and several species within the Compositae family. It is typically obtained through steam distillation of plant materials, contributing to its presence in essential oils used in aromatherapy and personal care products .

Key Properties

- Antimicrobial Activity : Effective against various pathogens, making it suitable for pharmaceutical applications.

- Anti-inflammatory Effects : Potentially beneficial for chronic inflammatory conditions.

- Antioxidant Properties : Helps mitigate oxidative stress, contributing to overall wellness.

Pharmaceutical Applications

The pharmaceutical industry is increasingly recognizing this compound for its therapeutic properties. Its applications include:

- Antimicrobial Treatments : this compound exhibits significant antimicrobial activity against bacteria and fungi, making it a candidate for developing treatments for infections and skin conditions .

- Anti-inflammatory Formulations : Research indicates that this compound can reduce inflammation, potentially aiding in the management of chronic diseases such as arthritis and cardiovascular disorders .

- Antioxidant Supplements : Its antioxidant properties are being explored for use in dietary supplements aimed at enhancing general health and preventing age-related diseases .

Case Study: this compound in Infection Control

A study highlighted the effectiveness of this compound against oral anaerobic pathogens, suggesting its potential role in treating periodontal diseases. The compound inhibited the growth of harmful bacteria without affecting beneficial oral flora, indicating its selective antimicrobial properties .

Agricultural Applications

This compound also plays a vital role in agriculture, particularly in pest management. Its insecticidal properties make it an attractive alternative to synthetic pesticides.

Insecticidal Activity

- Pest Deterrent : this compound has been shown to deter herbivores and exhibit insecticidal activity against pests like mosquitoes and aphids. This natural approach aligns with sustainable agricultural practices .

Case Study: Insect Resistance

Research on the genus Bursera revealed that this compound not only acts as a deterrent to herbivores but also contributes to the plant's defense mechanisms against pest infestations .

Personal Care Products

The cosmetic industry utilizes this compound for its aromatic properties and potential skin benefits.

Applications in Cosmetics

- Fragrance Component : Due to its pleasant aroma, this compound is commonly used in perfumes and personal care products.

- Skin Care Formulations : Its anti-inflammatory and antioxidant effects make it a valuable ingredient in formulations aimed at improving skin health .

Market Trends and Future Directions

The market for this compound is expanding rapidly due to its versatility and natural origin. Recent trends include:

- Innovations in Formulation : Advances in encapsulation technologies are enhancing the bioavailability of this compound in various therapeutic applications .

- Sustainability Focus : Companies are increasingly adopting sustainable practices in the extraction and production processes of this compound, aligning with global trends towards environmentally friendly products .

Investment Opportunities

The rising demand for natural health products presents significant investment opportunities within the this compound market. Companies innovating in extraction technologies and product formulations are well-positioned for growth as consumer preferences shift towards natural alternatives .

Mechanism of Action

The mechanism of action of (-)-Germacrene D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit the growth of microorganisms and reduce inflammation is well-documented.

Comparison with Similar Compounds

Structural Comparison

Germacrene D belongs to the germacrane family of sesquiterpenes, characterized by a 10-membered ring system. Key structural analogues include:

- Bicyclogermacrene : A bicyclic derivative formed via Cope rearrangement of this compound. It shares a similar carbon skeleton but exhibits enhanced thermal stability .

- β-Caryophyllene : A bicyclic sesquiterpene with a distinct humulene skeleton, often co-occurring with this compound in plants like Stachys and Zanthoxylum .

- Germacrene A : A structural isomer with a different double-bond configuration, commonly found in Sparattanthelium species alongside this compound .

- Limonene: A monoterpene frequently co-occurring with this compound in Zanthoxylum and Solidago species, contributing to antimicrobial properties .

Co-occurrence in Plant Species

This compound often coexists with other sesquiterpenes and monoterpenes, though their relative abundances vary by species and environmental factors:

Concentration Variability

This compound concentrations fluctuate due to genetic, developmental, and environmental factors. For example:

- In Zanthoxylum riedelianum, this compound levels range from 14.2% to 14.4%, influenced by soil composition and climate .

- In Solidago virgaurea, this compound constitutes 5.21% in Lithuanian specimens but dominates in Serbian populations (up to 40%) .

Enantiomeric Differences

This compound’s (-)-enantiomer demonstrates superior bioactivity:

- In Heliothis virescens moths, (-)-germacrene D elicits neuronal responses 10-fold stronger than the (+)-form .

- Synthetic analogues of this compound (e.g., methylated derivatives) can invert activity, attracting pests instead of repelling them .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Formula | Key Structural Feature | Bioactivity Highlights |

|---|---|---|---|

| This compound | C15H24 | 10-membered ring | Antimicrobial, insect repellent |

| Bicyclogermacrene | C15H24 | Bicyclic germacrane derivative | Antioxidant, thermal stability |

| β-Caryophyllene | C15H24 | Humulene skeleton | Anti-inflammatory, broad-spectrum |

| Germacrene A | C15H24 | Isomeric double bonds | Phytotoxic, larvicidal |

Table 2: this compound Concentrations Across Species

| Plant Species | Tissue Analyzed | This compound (%) | Co-occurring Major Compounds |

|---|---|---|---|

| Sparattanthelium botocudorum | Leaves | 33.2 | Bicyclogermacrene (23.4%) |

| Zanthoxylum riedelianum | Fruit | 14.4 | Limonene (29.22%), β-Myrcene (22.79%) |

| Stachys officinalis | Leaves | 16.0–40.0 | β-Caryophyllene, α-Humulene |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Germacrene D in plant extracts or microbial cultures?

this compound is typically analyzed using gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). For accurate quantification, GC-FID with a this compound reference standard is preferred, as it allows for calibration curves to estimate titers in samples . Chiral GC columns (e.g., β-cyclodextrin-based) are essential for distinguishing enantiomers, as (+)- and (-)-germacrene D exhibit distinct biological activities . When preparing samples, ensure stabilization of this compound (a thermally sensitive sesquiterpene) by avoiding prolonged exposure to heat during extraction .

Q. How is this compound biosynthesized in plants, and what enzymes are involved?

this compound is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, depending on the species. Key enzymes include germacrene A synthase (GAS) and this compound synthase (GDS). In Solidago and Asteraceae species, GAS cyclizes farnesyl pyrophosphate (FPP) into germacrene A, which undergoes Cope rearrangement to form this compound . Recent studies highlight the role of germacrene A oxidase (GAO) in Asteraceae, which oxidizes germacrene A into germacrene A acid, a precursor for sesquiterpene lactones .

Q. What ecological roles does this compound play in plant-insect interactions?

this compound acts as a volatile organic compound (VOC) in plant defense and pollination. It exhibits insecticidal activity against herbivores (e.g., Heliothine moths) and attracts pollinators in Bursera and Solidago species. Enantiomer-specific activity is critical: (-)-germacrene D is 10x more potent than the (+)-form in activating receptor neurons in moths, influencing host-plant selection .

Advanced Research Questions

Q. How can enantiopure this compound be produced in microbial systems like Saccharomyces cerevisiae?

Metabolic engineering in yeast involves:

- Enzyme selection : Heterologous expression of high-efficiency synthases (e.g., AcTPS1 from Acremonium chrysogenum for (-)-germacrene D) .

- Precursor enhancement : Overexpression of tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase) to boost FPP flux .

- Downregulation of competing pathways : Knocking out erg9 (squalene synthase) or rox1 (a repressor of oxygen-dependent genes) to minimize byproducts . Iterative strain optimization in bioreactors has achieved titers up to 7.9 g/L in yeast, the highest reported to date .

Q. What experimental approaches resolve contradictions in reported enantiomer ratios of this compound across studies?

Discrepancies often arise from extraction methods (e.g., thermal degradation during GC analysis) or enzymatic stereoselectivity. To address this:

- Use cold solvent extraction and low-temperature GC protocols to preserve enantiomeric integrity .

- Validate synthase stereospecificity via in vitro assays with purified enzymes and isotopically labeled FPP (e.g., -FPP) .

- Compare results across studies using standardized reference strains (e.g., engineered yeast strains from ).

Q. How does acid-catalyzed cyclization of this compound contribute to sesquiterpene diversity in essential oils?

this compound undergoes acid-catalyzed rearrangements to form cadinane, muurolane, and selinane skeletons. Computational studies (DFT and MP2 methods) show that protonation at C1 or C10 positions determines product distribution, with cadinane derivatives (e.g., δ-cadinene) being thermodynamically favored . Experimental validation via - and -NMR tracking of deuterium-labeled intermediates can elucidate these pathways .

Q. What evolutionary insights can be drawn from the conservation of this compound-related enzymes in Asteraceae?

Phylogenetic analysis of GAO across Asteraceae subfamilies (e.g., Barnadesia, Helianthus) reveals deep conservation, suggesting an ancient origin for sesquiterpene lactone biosynthesis. GAO’s catalytic plasticity—oxidizing non-native substrates like amorphadiene to artemisinic acid—highlights its potential in engineering novel terpenoid pathways .

Q. Methodological Notes

- Data Reproducibility : Document extraction and GC conditions meticulously (e.g., column type, temperature gradients) to enable cross-study comparisons .

- Handling Thermal Sensitivity : Store this compound samples at -80°C under inert gas to prevent degradation .

- Enantiomer-Specific Bioassays : Use Heliothine moth antennal recordings to validate biological activity of enantiomers .

Properties

CAS No. |

23986-74-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1 |

InChI Key |

GAIBLDCXCZKKJE-AVTIRSPBSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Isomeric SMILES |

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C |

Canonical SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

Pictograms |

Irritant; Health Hazard |

Synonyms |

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene; _x000B_(-)-Germacra-1(10),4(15),5-triene; (-)-Germacrene D; Germacrene D; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.